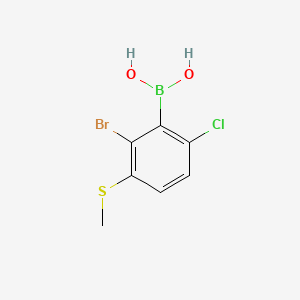

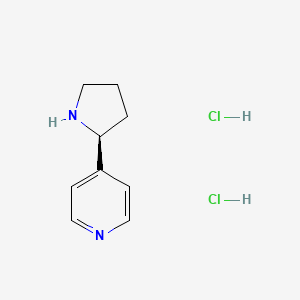

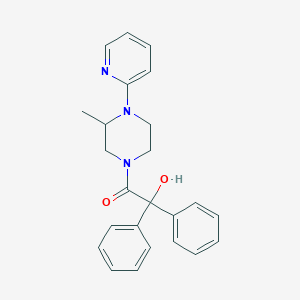

![molecular formula C26H47N3O5 B14023765 [(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)

[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclosporin A Acetate is a cyclic undecapeptide with potent immunosuppressive properties. It is widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and has a unique structure that allows it to selectively inhibit T-cell activation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A Acetate involves the formation of a cyclic peptide structure. The key steps include the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, followed by its incorporation into the peptide chain . The peptide is then cyclized to form the final product. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired peptide bonds.

Industrial Production Methods: Industrial production of Cyclosporin A Acetate is primarily achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of the compound, and various techniques such as immobilization, mutation, and microbial stresses are employed to enhance production efficiency . The compound is then extracted and purified using high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclosporin A Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of Cyclosporin A Acetate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include various analogues of Cyclosporin A Acetate with modified functional groups. These analogues are studied for their improved immunosuppressive activity and reduced toxicity .

Applications De Recherche Scientifique

Cyclosporin A Acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and cyclization reactions. In biology, it is employed to investigate the mechanisms of T-cell activation and immune response . In medicine, it is a critical drug for preventing organ transplant rejection and treating autoimmune diseases such as rheumatoid arthritis and psoriasis . Additionally, it has applications in the pharmaceutical industry for the development of new immunosuppressive agents .

Mécanisme D'action

Cyclosporin A Acetate exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to the cytosolic protein cyclophilin, Cyclosporin A Acetate forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines essential for T-cell proliferation and activation .

Comparaison Avec Des Composés Similaires

Cyclosporin A Acetate is unique among immunosuppressive agents due to its cyclic peptide structure and selective inhibition of T-cell activation. Similar compounds include Tacrolimus (FK506) and Sirolimus (Rapamycin), which also inhibit T-cell activation but through different mechanisms . Tacrolimus binds to FK-binding protein (FKBP) and inhibits calcineurin, while Sirolimus binds to FKBP and inhibits the mammalian target of rapamycin (mTOR) pathway . These differences in mechanisms of action highlight the uniqueness of Cyclosporin A Acetate in its selective targeting of calcineurin .

Propriétés

Formule moléculaire |

C26H47N3O5 |

|---|---|

Poids moléculaire |

481.7 g/mol |

Nom IUPAC |

[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate |

InChI |

InChI=1S/C26H47N3O5/c1-8-10-15-19(3)25(34-20(4)30)24(29(6)7)23(32)17-14-12-11-13-16-21(31)18-28-26(33)22(9-2)27-5/h8,10,19,22,24-25,27H,9,11-18H2,1-7H3,(H,28,33)/b10-8+/t19-,22+,24?,25?/m1/s1 |

Clé InChI |

BMUDPSXGUBETNP-LTBFMOQOSA-N |

SMILES isomérique |

CC[C@@H](C(=O)NCC(=O)CCCCCCC(=O)C(C([C@H](C)C/C=C/C)OC(=O)C)N(C)C)NC |

SMILES canonique |

CCC(C(=O)NCC(=O)CCCCCCC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

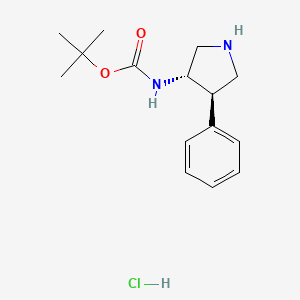

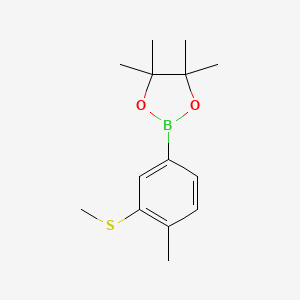

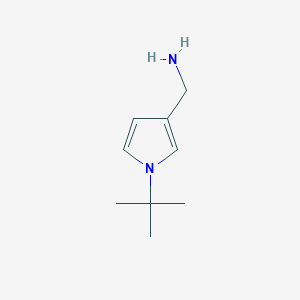

![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

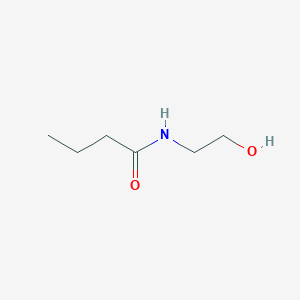

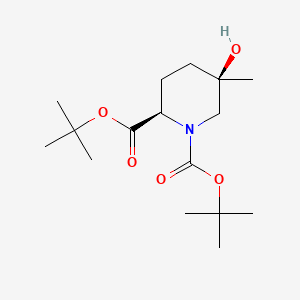

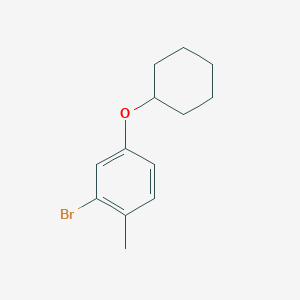

![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)

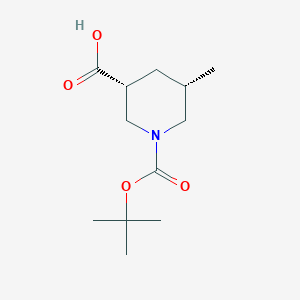

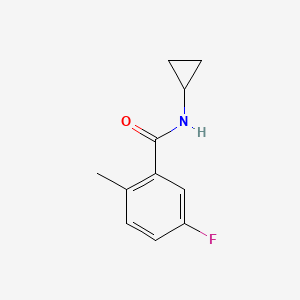

![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)